molecular formula C7F14 B1583415 perfluoroheptene-1 CAS No. 355-63-5

perfluoroheptene-1

Cat. No.: B1583415
CAS No.: 355-63-5
M. Wt: 350.05 g/mol
InChI Key: CDAVUOSPHHTNBU-UHFFFAOYSA-N
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Description

Contextualization within Fluorocarbon Chemistry Research

Perfluoroheptene-1 belongs to the class of compounds known as fluorocarbons, specifically perfluoroalkenes, where all hydrogen atoms have been replaced by fluorine atoms. wikipedia.orgnih.gov The defining feature of fluorocarbons is the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.org This bond strength imparts significant chemical stability to perfluoroalkanes. wikipedia.org However, the presence of a carbon-carbon double bond in fluoroalkenes like this compound introduces a site of reactivity, making it a subject of interest for synthetic applications. scbt.com

This compound is specifically a terminal olefin, meaning the double bond is located at the end of the seven-carbon chain. scbt.com This structural feature makes it a reactive electrophile, distinguishing its chemical behavior from saturated perfluoroalkanes which are generally inert. scbt.comwikipedia.org Research in fluorocarbon chemistry often explores how the introduction of functional groups, such as the double bond in this compound, modifies the properties and reactivity of the fluorinated backbone.

Significance in Modern Chemical Transformations and Environmental Studies

The unique reactivity of this compound makes it a valuable compound in both synthetic chemistry and environmental research.

In the field of chemical transformations, this compound serves as a precursor in isomerization reactions. Research has shown that in the presence of catalysts such as antimony pentafluoride (SbF5) or aluminum chlorofluoride (AlClxFy), this compound can be converted into its internal isomers. fluorine1.rufluorine1.ru For instance, terminal perfluoroolefins are smoothly isomerized into corresponding trans-fluoroolefins with the double bond in the second position. fluorine1.rufluorine1.ru One study demonstrated that catalysis with AlClxFy converts perfluorohept-1-ene into a mixture of perfluorohept-2-ene (B1143323) and perfluorohept-3-ene (B2851162). fluorine1.rufluorine1.ru

Isomerization of Perfluorohept-1-ene (Catalyst: AlClxFy)

Time (hours)Mixture Ratio (perfluorohept-2-ene : perfluorohept-3-ene)
165 : 35
Source: fluorine1.rufluorine1.ru

Furthermore, the epoxide of this compound can undergo isomerization to form perfluoroheptanone-2, highlighting its utility as an intermediate in the synthesis of fluorinated ketones. google.com

From an environmental perspective, derivatives of perfluoroheptene are being investigated as potential replacements for highly persistent greenhouse gases like perfluorinated alkanes (PFCs), which can have atmospheric lifetimes of over 1,000 years. acs.orgacs.org Research has focused on methyl-perfluoroheptene-ethers (MPHEs), compounds derived from a perfluoroheptene structure. acs.orgnoaa.gov The primary atmospheric loss pathway for these compounds is their reaction with the hydroxyl radical (OH). acs.orgnoaa.gov Studies have measured the reaction rates between different MPHE isomers and OH radicals to estimate their atmospheric lifetimes. acs.orgresearchgate.net These studies found that the reactivity and, consequently, the atmospheric lifetimes—which can range from days to months—depend significantly on the specific isomer. acs.org This research is crucial for assessing the environmental impact and global warming potentials (GWPs) of these next-generation compounds. acs.orgnoaa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAVUOSPHHTNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188998
Record name Perfluorohept-1-ene
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Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-63-5
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohept-1-ene
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Record name Perfluorohept-1-ene
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Record name Perfluorohept-1-ene
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Synthesis and Formation Pathways of Perfluoroheptene 1

Chemical Reaction Mechanisms for Perfluoroheptene-1 Generation

This compound can be generated through several chemical reaction mechanisms, primarily involving the breakdown of larger perfluorinated molecules. Decarboxylation and thermal decomposition are two notable pathways.

Decarboxylation Pathways Leading to this compound

Decarboxylation, the removal of a carboxyl group, from perfluorinated carboxylic acids is a key route to forming this compound. Perfluorooctanoic acid (PFOA) is a common precursor in this process.

The mechanism involves the homolytic cleavage of the carbon-carbon bond between the perfluoroalkyl chain and the carboxyl group. nih.gov This breakage results in the formation of a perfluoroheptyl radical and a carboxyl radical. The perfluoroheptyl radical can then undergo further reactions to form this compound. Research has shown that this degradation of PFOA can be induced both thermally and photochemically. nih.gov The process is influenced by factors such as temperature, pH, and light intensity. For instance, thermal and photo-induced degradation of PFOA in water has been observed to be enhanced under acidic conditions. nih.gov

The reaction can be summarized as follows:

Initiation: The C-C bond in PFOA cleaves, forming a perfluoroheptyl radical (•C7F15) and a carboxyl radical (•COOH).

Propagation: The perfluoroheptyl radical can then eliminate a fluorine radical to form this compound.

Mechanochemical methods have also been explored for the degradation of PFOA. acs.orgnih.gov Ball milling of PFOA with reagents like alumina (B75360) (Al2O3) and potassium persulfate (PS) can initiate decarboxylation. acs.orgnih.gov This process weakens the C-COO- bond, leading to the formation of intermediates that can include 1-H-1-perfluoroheptene. acs.orgnih.gov

A study on the electrochemical oxidation of PFOA also points to decarboxylation as a primary step, leading to the formation of the C7F15• radical, which is a precursor to this compound. frontiersin.org Density functional theory (DFT) calculations support that the cleavage of the C-C bond is more feasible for the undissociated form of PFOA. nih.gov

Precursor Reaction Type Key Conditions Primary Product Reference
Perfluorooctanoic acid (PFOA)Thermal/Photo-inducedAcidic, 40-80°C, UV lightThis compound nih.gov
Perfluorooctanoic acid (PFOA)MechanochemicalBall milling with Al2O3 and PS1-H-1-perfluoroheptene acs.orgnih.gov
Sodium PerfluorooctanoateHeatingNot specifiedPerfluoro-1-heptene lookchem.com

Thermal Decomposition Routes for this compound Formation

High temperatures can cause the breakdown of larger fluoropolymers, leading to the formation of a variety of smaller fluorinated compounds, including this compound. The specific products formed depend on the polymer structure, temperature, and the surrounding atmosphere. cswab.org

The thermal decomposition of perfluoroalkoxy (PFA) resins, which are copolymers of tetrafluoroethylene (B6358150) and perfluoroalkyl vinyl ethers, can generate perfluoroalkenes. While specific data for this compound formation from PFA is not detailed in the provided results, the general mechanism involves chain scission and the release of volatile fluorinated compounds. agcce.comnevicolor.itsubstech.com The thermal stability of PFA is generally high, with significant weight loss occurring at temperatures above 450°C. agcce.com

Studies on the thermal degradation of fluoropolymers like Polytetrafluoroethylene (PTFE) have shown the formation of various fluoroalkenes. turi.org The process often involves the formation of radical species which can then rearrange or react to form stable alkenes. cswab.org For example, the pyrolysis of fluoropolymers can produce perfluoroalkanes and perfluoroalkenes. au.dk

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives is crucial for their application in various fields of chemistry and materials science.

Functionalized Perfluoroheptene Derivatives Synthesis

The functionalization of this compound allows for the creation of new molecules with tailored properties. One approach is through isomerization. For instance, perfluorohept-1-ene can be isomerized using a catalyst like AlClxFy to produce a mixture of perfluorohept-2-ene (B1143323) and perfluorohept-3-ene (B2851162). fluorine1.ru The ratio of these isomers can be controlled by the reaction time. fluorine1.ru

Another method for creating functionalized derivatives is through reactions that add new groups to the perfluoroalkene backbone. For example, perfluoroalkenes can be used to synthesize fluorinated N-heterocyclic carbenes (NHCs), which are valuable ligands in catalysis. sciencedaily.com This is achieved by reacting 1,2-difluoroalkene derivatives to remove two fluorine atoms. sciencedaily.com

The synthesis of highly functionalized proline derivatives has been achieved through a Cu(I)-catalyzed reaction involving CF3-substituted allenynes, which can be seen as a complex derivative of a short-chain fluoroalkene. mdpi.com This highlights the potential for using perfluoroalkenes as building blocks for complex heterocyclic compounds.

Exploration of Novel Synthetic Approaches for this compound

Research into new synthetic routes for this compound aims to improve efficiency and sustainability. General methods for perfluoroalkene synthesis that could be applicable include:

Dehydrofluorination of perfluoroalkanes: This involves the removal of hydrogen fluoride (B91410) (HF) from a hydroperfluoroalkane. numberanalytics.com

Fluorination of alkynes: The direct addition of fluorine across a triple bond. numberanalytics.com

Reaction of perfluoroalkyl iodides with alkenes: This can be achieved via radical processes, sometimes promoted by visible light. organic-chemistry.org

Electrochemical fluorination: This technique uses an electric current to introduce fluorine atoms into organic molecules. numberanalytics.comsigmaaldrich.com

Photochemical methods are also emerging as a powerful tool in organofluorine chemistry. researchgate.netresearchgate.netsemanticscholar.orggoogle.com Visible-light-induced reactions can facilitate perfluoroalkylation of various organic molecules, which can be a step in the synthesis of functionalized perfluoroalkenes. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is an area of growing interest, focusing on reducing the environmental impact of chemical processes.

The twelve principles of green chemistry provide a framework for this endeavor. acs.org Key areas of focus include:

Use of Greener Solvents: Traditional solvents used in organic synthesis are often volatile and toxic. whiterose.ac.uk Research is ongoing to replace these with more environmentally benign alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-solvents derived from renewable resources. researchgate.netmdpi.comwikipedia.org For example, ethyl acetate (B1210297) is considered a green solvent and has been used in visible-light-induced perfluoroalkylation reactions. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This reduces waste and improves efficiency.

Use of Catalysis: Catalytic reactions are often more selective and require milder conditions than stoichiometric reactions, reducing energy consumption and by-product formation. acs.org The use of photocatalysts and electrochemical methods aligns with this principle. sigmaaldrich.comresearchgate.netbeilstein-journals.orgrsc.org

Designing Safer Chemicals: This principle encourages the design of chemical products that are effective yet have minimal toxicity. acs.org By creating functionalized derivatives of this compound, it may be possible to develop substances with improved safety profiles. sciencedaily.com

The mechanochemical synthesis mentioned earlier can also be considered a green chemistry approach as it can reduce the need for bulk solvents. acs.orgnih.govresearchgate.net

Green Chemistry Principle Application in this compound Synthesis Example Reference
Use of Greener SolventsReplacing hazardous solvents with environmentally friendly alternatives.Using ethyl acetate in visible-light-induced perfluoroalkylation. organic-chemistry.org
CatalysisEmploying catalysts to improve reaction efficiency and reduce waste.Use of photocatalysts or electrochemical methods. sigmaaldrich.comresearchgate.net
Atom EconomyDesigning reactions that maximize the incorporation of reactants into the final product.Developing more direct synthetic routes with fewer steps. acs.org
Safer by DesignCreating molecules with reduced toxicity.Synthesizing functionalized derivatives with improved properties. sciencedaily.com

Reactivity and Reaction Mechanisms of Perfluoroheptene 1

Atmospheric Chemical Transformations and Kinetics of Perfluoroheptene-1 Isomers

The rate of reaction with OH radicals varies significantly among the different isomers of perfluoroheptene. Studies have measured the gas-phase OH reaction rate coefficients for the stereoisomers of 2-perfluoroheptene (2-C7F14) and 3-perfluoroheptene (3-C7F14) at 296 K.

For the 2-C7F14 isomers, the measured rate coefficients were (3.60 ± 0.51) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for the (E)-isomer and (2.22 ± 0.21) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for the (Z)-isomer. researchgate.net Similarly, for the 3-C7F14 isomers, the rate coefficients were determined to be (3.43 ± 0.47) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for the (E)-isomer and (1.48 ± 0.19) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for the (Z)-isomer. researchgate.net

These kinetic data allow for the estimation of atmospheric lifetimes with respect to OH radical reactions. Assuming an average global OH radical concentration of 1 x 10⁶ molecule cm⁻³, the calculated lifetimes are approximately 33 days for (E)-2-C7F14, 56 days for (Z)-2-C7F14, 36 days for (E)-3-C7F14, and 86 days for (Z)-3-C7F14. researchgate.net

CompoundOH Reaction Rate Coefficient (k) at 296 K (x 10⁻¹³ cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime (days)
(E)-2-Perfluoroheptene ((E)-2-C₇F₁₄)3.60 ± 0.51~33
(Z)-2-Perfluoroheptene ((Z)-2-C₇F₁₄)2.22 ± 0.21~56
(E)-3-Perfluoroheptene ((E)-3-C₇F₁₄)3.43 ± 0.47~36
(Z)-3-Perfluoroheptene ((Z)-3-C₇F₁₄)1.48 ± 0.19~86

Stereochemistry plays a crucial role in the atmospheric reactivity of perfluoroheptene isomers. researchgate.net Stereoselectivity is the property where a single reactant forms an unequal mixture of stereoisomers, arising from differences in steric and electronic effects in the reaction pathways. wikipedia.org In the case of perfluoroheptenes, the (E)-stereoisomers consistently exhibit greater reactivity towards OH radicals than their corresponding (Z)-stereoisomers. researchgate.net

The rate coefficient for the (E)-isomer of 2-C7F14 is greater than that of the (Z)-isomer by a factor of approximately 1.6. researchgate.net An even more pronounced difference is observed for the 3-C7F14 isomers, where the (E)-isomer reacts 2.3 times faster than the (Z)-isomer. researchgate.net This enhanced reactivity of the (E)-isomers is attributed to differences in how the stereoisomeric structure affects the stability of the intermediate formed upon OH radical addition to the C=C double bond. wikipedia.orgbyjus.com The specific arrangement of the bulky perfluoroalkyl groups influences the accessibility of the double bond and the energetics of the transition state. byjus.commasterorganicchemistry.com

The atmospheric degradation of perfluoroalkenes is initiated by the addition of an OH radical to the carbon-carbon double bond, forming a fluorinated hydroxyalkyl radical. acs.org This radical subsequently reacts with molecular oxygen (O₂) to form a peroxy radical. The fate of this peroxy radical determines the final degradation products.

While specific degradation schemes for this compound are not detailed in the provided sources, analogous reactions of other fluorinated compounds provide a likely pathway. For instance, the degradation of fluorotelomer alcohols (FTOHs) and methyl-perfluoroheptene-ethers (MPHEs) proceeds through various intermediates to ultimately form perfluorinated carboxylic acids (PFCAs). acs.orgremo-rcm.demst.dk It is proposed that the atmospheric degradation of perfluoroheptene isomers will similarly lead to the formation of shorter-chain PFCAs through a series of oxidation steps, likely involving the formation and subsequent decomposition of perfluoroalkoxy radicals. acs.orgremo-rcm.de

Nucleophilic and Electrophilic Reactivity of this compound

The chemical reactivity of this compound is dominated by the strong electron-withdrawing effects of the fluorine atoms. numberanalytics.com This significantly alters the electronic properties of the carbon-carbon double bond compared to non-fluorinated alkenes.

The high electronegativity of fluorine pulls electron density away from the double bond, rendering it electron-deficient. numberanalytics.com This makes perfluoroalkenes like this compound susceptible to attack by nucleophiles—species that are electron-rich and seek a positive center. nowgongcollege.edu.insaskoer.ca Common nucleophilic reagents that can react with perfluoroalkenes include amines and thiols. The reaction mechanism typically involves the addition of the nucleophile to one of the carbons of the double bond, followed by subsequent steps to form a stable product. solubilityofthings.comyoutube.com

Conversely, the electron-poor nature of the double bond makes it a poor target for electrophiles ("electron-lovers"), which seek electron-rich centers. youtube.combeyondbenign.org Therefore, electrophilic addition reactions, which are characteristic of typical alkenes, are generally disfavored for this compound. nowgongcollege.edu.in

Cavity-Mediated Chemical Reactivity Studies Involving Fluorinated Alkenes

Recent advancements in the field of polaritonic chemistry have explored how placing molecules within an optical cavity can modify their chemical reactivity. mpg.deaps.org This phenomenon, known as vibrational strong coupling, occurs when the vibrational modes of a molecule interact strongly with the confined electromagnetic field (virtual photons) of the cavity. mpg.de

While studies specifically targeting this compound are not available, research on other molecules demonstrates the potential of this technique. Placing reactants into a resonant IR microfluidic cavity has been shown to decrease reaction rates by factors of up to 5.5. researchgate.net The proposed mechanism suggests that the cavity creates a new pathway for vibrational energy, preventing it from being funneled into a specific bond that needs to break for the reaction to proceed. mpg.de This energy redistribution effectively inhibits the chemical process. researchgate.net

This approach offers the potential to control chemical reactions, including achieving stereoselectivity, in a non-intrusive manner. researchgate.net It is conceivable that the reactivity and degradation pathways of fluorinated alkenes like this compound could be similarly manipulated by using cavity-mediated techniques, although this remains a subject for future research. mpg.deresearchgate.net

Degradation Kinetics and Mechanisms of this compound Precursors

Methyl-perfluoroheptene-ethers (MPHEs) are a class of compounds structurally related to perfluoroheptenes and are used as heat transfer fluids, often as replacements for more persistent perfluorinated compounds. acs.orgnih.gov Understanding their atmospheric degradation provides insight into the environmental fate of complex fluorinated alkene derivatives. The primary atmospheric loss process for MPHEs is their reaction with OH radicals. epa.govnoaa.gov

Kinetic studies have measured the OH reaction rate coefficients for several key MPHE isomers at 296 K. The reactivity is highly dependent on the isomer's structure, particularly the position of the -OCH₃ group relative to the double bond and the stereochemistry. acs.orgresearchgate.net Rate coefficients for six different MPHE isomers were found to range from approximately 0.1 x 10⁻¹² to 2.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The (E)-stereoisomers with the methoxy (B1213986) group in an alpha position relative to the double bond exhibit the highest reactivity. nih.govresearchgate.net

The corresponding estimated atmospheric lifetimes for these MPHE isomers range from several days to months, highlighting the importance of quantifying the atmospheric impact of each individual component in an isomeric mixture. acs.orgresearchgate.net A proposed atmospheric degradation scheme for MPHEs suggests that the reaction with OH radicals leads to the formation of various oxygenated products, contributing to the atmospheric burden of fluorinated compounds. acs.org

CompoundOH Reaction Rate Coefficient (k) at 296 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Six MPHE Isomers (Range)~0.1 to 2.9Days to Months

Polymerization Science and Materials Applications of Perfluoroheptene 1

Perfluoroheptene-1 in Fluoropolymer Synthesis

The synthesis of fluoropolymers often involves specialized polymerization techniques due to the strong electron-withdrawing nature of fluorine atoms, which significantly influences the reactivity of the monomer's double bond.

Anionic polymerization is a chain-growth polymerization initiated by anions. wikipedia.org This method is particularly well-suited for vinyl monomers that have electron-poor double bonds. rsc.org The presence of fluoro or fluoroalkyl substituents exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the vinyl group and, in turn, increases its reactivity toward anionic initiators. rsc.org Consequently, many fluorinated vinyl monomers that are difficult or impossible to polymerize under radical conditions can be successfully polymerized using anionic methods. rsc.orgrsc.org

The reactivity of fluorinated monomers in anionic polymerization can be so high that even initiators with relatively low reactivity can be effective. rsc.org For instance, studies on fluoroalkyl acrylates and methacrylates have shown that fluoroalkyl groups can significantly enhance anionic polymerization reactivity, even when they are positioned several bonds away from the vinyl group. rsc.orgrsc.org The process is typically conducted under inert conditions to prevent the highly reactive anionic species from reacting with moisture or oxygen. rsc.org This controlled environment allows for the synthesis of polymers with well-defined structures and, in many cases, enables living polymerization, which provides precise control over molecular weight and architecture. wikipedia.org

In polymer science, understanding the complex structure of a new polymer is a critical challenge. Model compounds, which are smaller, well-defined molecules that represent a part of the polymer's structure, are essential tools for this purpose. This compound has been effectively used as such a model compound in the characterization of complex fluoropolymers.

Specifically, it has played a role in elucidating the structure of poly(hexafluoro-1,3-butadiene) (poly(HFBD)). rsc.org The Raman spectra of poly(HFBD) were compared with the spectra of model compounds, including this compound. rsc.org This comparison helped to confirm the presence of a polyene structure in the main chain of poly(HFBD) by supporting the assignment of specific vibrational modes, such as the rocking and rotational vibrations of the CF3 group. rsc.org The well-defined isomerization behavior of this compound, as detailed in the table below, further establishes it as a predictable and reliable model for spectroscopic studies. fluorine1.ru

Table 1: Isomerization of this compound with AlClxFy Catalyst fluorine1.ru
Time (hours)Perfluorohept-2-ene (B1143323) (trans-isomer) %Perfluorohept-2-ene (cis-isomer) %Perfluorohept-3-ene (B2851162) (trans-isomer) %Perfluorohept-3-ene (cis-isomer) %
1Data not availableData not availableData not availableData not available

Note: The source indicates that after one hour, the isomerization of perfluorohept-1-ene produces a mixture of perfluorohept-2-ene and perfluorohept-3-ene at a ratio of 65:35, but does not provide a breakdown of the cis/trans isomers at that specific time point. fluorine1.ru

Crosslinking is a crucial process for transforming thermoplastic polymers into thermosets, thereby enhancing their mechanical strength, thermal stability, and chemical resistance. dtic.mil In the realm of highly inert perfluorinated polymers, achieving crosslinking often requires the introduction of functional groups or the use of high-energy radiation. dtic.mil

Research into the effects of ionizing radiation on various fluoropolymers has utilized copolymers incorporating this compound to understand crosslinking mechanisms. researchgate.netdtic.mil These studies measure changes in melt viscosity after irradiation, where an increase in viscosity suggests crosslinking and a decrease indicates polymer degradation or chain scission. researchgate.netdtic.mil The behavior of copolymers containing this compound was found to be dependent on the comonomer, highlighting the subtle structural factors that govern the radiation chemistry of fluoropolymers.

Table 2: Effect of Ionizing Radiation on Melt Viscosity of this compound Copolymers at 200-250°C researchgate.netdtic.mil
Copolymer CompositionChange in Melt ViscosityInferred Process
Tetrafluoroethylene (B6358150) with this compoundIncreaseCrosslinking
Hexafluoropropylene with this compoundDecreaseDegradation

Advanced Materials Development Incorporating this compound Derivatives

This compound serves as a precursor for a new generation of semi-fluorinated advanced materials. msstate.edu Through nucleophilic addition/elimination reactions, this compound can be reacted with various bisphenols to synthesize novel semi-fluorinated polymers. msstate.edu This synthetic approach allows for the creation of materials that combine the properties of both fluorinated and non-fluorinated segments. msstate.edu

A dissertation study detailed the synthesis and characterization of such polymers, which demonstrated promising properties including high thermal stability, good processability, and the ability to form transparent films. msstate.edu This research is partly driven by environmental concerns regarding biopersistent perfluorooctanoic acid (PFOA), as perfluoroheptene can be derived from the clean decarboxylation of such pollutants. msstate.edu This provides a pathway to create valuable high-performance materials from regulated compounds. msstate.edu

Furthermore, derivatives of this compound are useful chemical intermediates. For example, the epoxide of this compound can be isomerized in the presence of a Lewis acid catalyst to produce perfluoroheptanone-2, a fluorinated ketone that serves as an intermediate for other fluorinated compounds. google.com

Analytical and Spectroscopic Characterization of Perfluoroheptene 1

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of fluorinated compounds, providing unparalleled separation and detection capabilities.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov For halogenated substances like perfluoroheptene-1, the Electron Capture Detector (ECD) is particularly advantageous due to its high sensitivity to electronegative atoms such as fluorine. nih.gov The presence of a large number of fluorine atoms in the this compound molecule makes GC-ECD an exceptionally sensitive detection method. nih.gov

The analysis of isomers of this compound, which differ in the position of the double bond or the branching of the carbon chain, can be achieved using high-resolution capillary GC columns. While specific studies on this compound isomers are not detailed in the provided research, the principles of separating isomers of other PFAS, such as perfluorooctanoic acid (PFOA), are well-established. mdpi.com Different isomers exhibit slight variations in their physicochemical properties, leading to different retention times on the GC column, which allows for their separation and individual quantification. For instance, a method using a non-chiral GC column has been successfully applied to separate PFOA isomers after a derivatization step. mdpi.com

Table 1: Hypothetical GC-ECD Parameters for this compound Isomer Analysis This table is based on typical conditions for analyzing halogenated volatile organic compounds.

ParameterSettingPurpose
Column Phenyl Methyl Polysiloxane (e.g., HP-5MS)Provides separation based on boiling point and polarity.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium or NitrogenTransports the analyte through the column.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minSeparates isomers based on differential partitioning with the stationary phase.
Detector Electron Capture Detector (ECD)Provides high sensitivity detection for fluorinated compounds.
Detector Temperature 300 °CPrevents condensation and maintains detector performance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related Perfluorinated Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the analysis of a broad range of PFAS, particularly the non-volatile and ionic species that are chemically related to this compound. nih.govsigmaaldrich.com This method offers high sensitivity and specificity, making it suitable for detecting trace levels of these compounds in various matrices. nih.gov

The typical LC-MS/MS setup involves a reversed-phase column (e.g., C18) for separation, followed by electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic PFAS. shimadzu.co.kr The tandem mass spectrometer (often a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This process provides a high degree of certainty in compound identification and quantification, minimizing matrix interferences. nih.gov Numerous standardized methods, such as EPA 8327, have been developed for the analysis of PFAS in non-potable water, demonstrating the reliability of this technique. shimadzu.co.kr

Table 2: Typical LC-MS/MS Instrumental Conditions for PFAS Analysis Compiled from methods for general PFAS analysis. shimadzu.co.krlcms.cz

ParameterSetting
LC System UHPLC System
Analytical Column Phenyl-hexyl or C18 functional group
Mobile Phase A 2-20 mM ammonium (B1175870) acetate (B1210297)/formate in water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 3 - 30 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and chemical bonds within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of an alkene like this compound is characterized by specific absorption bands corresponding to its functional groups. youtube.com

Key diagnostic peaks for alkenes include the C=C stretching vibration, which typically appears in the 1680-1640 cm⁻¹ region. spectroscopyonline.com Another important region is for C-H stretching vibrations involving the double-bonded carbons, which are found between 3100-3000 cm⁻¹. spectroscopyonline.com However, for a perfluorinated alkene, these C-H bonds are replaced by C-F bonds. The spectrum would instead be dominated by very strong and complex absorption bands associated with C-F stretching modes. The stretching vibrations of CF₂ and CF₃ groups in perfluorinated compounds typically occur in the broad region of 1300-1100 cm⁻¹. nih.gov The exact position and intensity of the C=C stretch can be influenced by the fluorine substituents.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected IntensityNotes
C=C Stretch 1660 - 1680Medium to WeakThe high degree of fluorination can shift this frequency and reduce its intensity.
C-F Stretch (CF₂, CF₃) 1100 - 1300Very StrongThis region will likely contain multiple strong, overlapping bands characteristic of fluorinated compounds. nih.gov
=C-F Bending < 1000Medium to StrongOut-of-plane and in-plane bending vibrations of the fluorine atoms attached to the double bond.

Raman Spectroscopy in Polymer Microstructure Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy, but is governed by different selection rules. physicsopenlab.org It is a powerful non-destructive tool for analyzing polymers and can provide detailed insights into their microstructure. physicsopenlab.orgwiley.com

In the context of this compound, Raman spectroscopy would be invaluable for studying its polymerization. The process can be monitored in real-time by tracking the disappearance of the intense C=C stretching band, which is typically a strong scatterer in Raman spectra. youtube.com

Once polymerized, Raman spectroscopy can be used to characterize the resulting fluoropolymer. Key microstructural features that can be analyzed include:

Crystallinity: The transition from an amorphous to a crystalline state in a polymer results in narrower and more defined Raman bands. youtube.com This allows for the estimation of the degree of crystallinity in a fluoropolymer sample. youtube.com

Phase Transitions: By using a heated stage, Raman spectroscopy can be used to determine glass transition and melting temperatures by observing changes in peak positions and widths as a function of temperature. youtube.com

Chain Conformation: Low-frequency Raman spectroscopy (below 200 cm⁻¹) can provide information on intermolecular interactions and lattice vibrations, which are related to the packing and arrangement of polymer chains. researchgate.net

Table 4: Characteristic Raman Shifts for Fluoropolymer Microstructure Analysis

Wavenumber (cm⁻¹)AssignmentMicrostructural Information
~1650-1700 C=C Stretch of MonomerDisappears upon polymerization, used to monitor reaction kinetics.
~730 CF₂ Symmetric StretchCan be sensitive to polymer chain conformation (e.g., helical vs. planar zigzag). nih.gov
~300-600 CF₂ Bending/Twisting ModesChanges in this region can indicate variations in crystallinity and molecular packing.
<200 Phonon / Lattice ModesProvides information on long-range order and intermolecular interactions in the crystalline phase. researchgate.net

Computational and Theoretical Chemistry Studies of Perfluoroheptene 1

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a valuable computational tool for elucidating the reaction mechanisms involving perfluoroheptene-1 and related fluorinated compounds. DFT calculations have been instrumental in supporting proposed mechanisms for the formation of this compound. For instance, in the thermal and photo-induced degradation of perfluorooctanoic acid (PFOA), the proposed mechanism involves the homolytic cleavage of the carbon-carbon bond between the alkyl chain and the carboxyl group. This initial step leads to the formation of radicals and subsequent decarboxylation, yielding this compound. Current time information in Regional Municipality of Niagara, CA. DFT calculations have lent support to this degradation pathway. Current time information in Regional Municipality of Niagara, CA.nasa.gov These theoretical calculations indicated that the breaking of the C-C bond is more feasible with the nondissociated form of perfluorinated carboxylic acids (PFCAs) compared to their dissociated anionic species. Current time information in Regional Municipality of Niagara, CA. Furthermore, the feasibility of this bond cleavage increases with the length of the perfluoroalkyl chain. Current time information in Regional Municipality of Niagara, CA.

In the context of atmospheric chemistry, DFT is frequently employed to investigate the mechanisms of reactions between fluorinated alkenes and atmospheric oxidants, such as the hydroxyl radical (OH). While specific DFT studies on the reaction of this compound with OH radicals are not detailed in the provided search results, the application of DFT to understand such reactions is a standard practice in the field. researchgate.netcdc.govrochester.edu For example, in studies of similar molecules, DFT calculations are used to explore the potential energy surfaces of the reaction, identify transition states, and calculate reaction energy barriers. cdc.gov This information is crucial for determining the most likely reaction pathways and understanding the initial steps of atmospheric degradation. For closely related perfluoroheptene isomers, theoretical calculations using DFT have been performed to complement experimental findings on their reactions with OH radicals. nasa.gov The insights gained from DFT calculations on similar molecules, such as dienylfurans and dienylisobenzofurans, demonstrate its power in determining whether a reaction will proceed via a stepwise or concerted mechanism and in identifying the most reactive sites within a molecule. cdc.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry plays a pivotal role in the prediction of spectroscopic properties, which is essential for the identification and characterization of compounds like this compound. Theoretical methods, particularly DFT, are widely used to calculate vibrational spectra, such as infrared (IR) spectra.

In a study on the atmospheric chemistry of the (E) and (Z) stereoisomers of 2-perfluoroheptene and 3-perfluoroheptene, which are isomers of this compound, quantitative infrared absorption spectra were measured. nasa.gov Complementary to these experimental measurements, theoretical infrared absorption spectra were calculated using DFT. nasa.gov These theoretically predicted spectra were then utilized to evaluate the climate metrics of the individual stereoisomers. nasa.gov The ability to calculate spectra for individual isomers is a significant advantage of theoretical methods, as it can be challenging to separate and obtain pure experimental spectra for each isomer in a mixture. The comparison between theoretically calculated and experimentally measured spectra helps in the assignment of vibrational modes and validates the computational methodology.

Beyond IR spectroscopy, computational methods are also extensively used for the prediction of Nuclear Magnetic Resonance (NMR) spectra. Predicting NMR spectra involves calculating chemical shifts and coupling constants based on the molecule's electronic structure and geometry. Advanced computational models, often incorporating machine learning algorithms trained on large datasets of experimental spectra, have significantly improved the accuracy of NMR predictions. These predictive tools can be applied to molecules like this compound to aid in its structural elucidation and to distinguish it from its various isomers.

Table 1: Computational Methods for Spectroscopic Property Prediction

Spectroscopic TechniqueComputational MethodPredicted PropertiesApplication for this compound
Infrared (IR) SpectroscopyDensity Functional Theory (DFT)Vibrational frequencies, IR intensitiesAiding in isomer identification, evaluating climate metrics. nasa.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyQuantum Mechanics, Machine LearningChemical shifts, coupling constantsStructural elucidation, distinguishing between isomers.

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its activity, such as its reactivity or toxicity. The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its biological or chemical effects. These models take the form of an equation where the activity is a function of various molecular descriptors.

The process of developing a QSAR model involves several key steps:

Data Set Compilation : A set of compounds with known activities (e.g., reaction rate constants) is gathered.

Descriptor Calculation : For each compound, a series of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These can include constitutional, topological, electrostatic, and quantum-chemical descriptors.

Model Development : Statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Computational Modeling of Atmospheric Chemistry and Degradation

Computational modeling is a critical tool for understanding the atmospheric fate of chemical compounds, including their transport, degradation pathways, and environmental impact. For perfluoroheptene isomers, computational studies have been conducted to elucidate their atmospheric chemistry.

A detailed study on the (E) and (Z) stereoisomers of 2-perfluoroheptene and 3-perfluoroheptene provides significant insight into their atmospheric behavior. nasa.gov In this research, the atmospheric lifetimes of these compounds with respect to their reaction with the OH radical were estimated. nasa.gov The reaction with OH radicals is a primary degradation pathway for many organic compounds in the troposphere. The estimated atmospheric lifetimes for the perfluoroheptene isomers studied ranged from approximately 33 to 86 days, based on an average global OH radical concentration. nasa.gov

The study also involved the measurement and theoretical calculation of infrared absorption spectra, which are crucial inputs for climate models. nasa.gov Based on these spectra and the calculated atmospheric lifetimes, key climate metrics such as radiative efficiencies and global warming potentials (GWPs) were estimated for each stereoisomer. nasa.gov The results highlighted that different isomers of the same compound can have notably different GWPs. nasa.gov

The atmospheric degradation mechanisms of these perfluoroheptene isomers were also discussed. nasa.gov The initial reaction with the OH radical is expected to lead to the formation of perfluoroalkyl radicals and other oxygenated products. The subsequent fate of these intermediate products determines the final degradation products that may be of environmental concern. Global atmospheric chemistry models, such as GEOS-Chem, are used to simulate the long-range transport and degradation of perfluorinated compounds and their precursors, providing estimates of their deposition and contribution to the global burden of persistent chemicals like perfluorocarboxylic acids (PFCAs). While models have been developed for the atmospheric fate of PFCAs and their precursors, such as fluorotelomer alcohols and olefins, specific modeling of this compound degradation on a global scale was not detailed in the provided results. However, the data from studies like that of Burkholder and colleagues on perfluoroheptene isomers are essential for incorporating these compounds into such models. nasa.gov

Table 2: Atmospheric Lifetimes and Climate Metrics for Perfluoroheptene Isomers

CompoundAtmospheric Lifetime (days)Radiative Efficiency (W m⁻² ppb⁻¹)Global Warming Potential (100-year)
(E)-2-Perfluoroheptene~330.121.9
(Z)-2-Perfluoroheptene~560.195.1
(E)-3-Perfluoroheptene~360.122.1
(Z)-3-Perfluoroheptene~860.239.3
Data sourced from Chattopadhyay et al. (2023). nasa.gov

Future Directions and Emerging Research Avenues for Perfluoroheptene 1

Exploration of Novel Catalytic Transformations

The carbon-fluorine bond's strength and the electron-withdrawing nature of fluorine atoms impart unique reactivity to perfluoroalkenes like perfluoroheptene-1. Future research is poised to explore a variety of catalytic transformations that leverage this reactivity for the synthesis of valuable fluorinated molecules.

One promising area is the catalytic isomerization of this compound. Research has shown that using an aluminum chlorofluoride (AlClxFy) catalyst can isomerize perfluorohept-1-ene into a mixture of perfluorohept-2-ene (B1143323) and perfluorohept-3-ene (B2851162). fluorine1.ru Further investigation into catalyst systems, including Lewis acids like antimony pentafluoride (SbF5), could offer greater control over the isomerization process, potentially leading to the selective synthesis of specific internal perfluoroalkene isomers, which are themselves valuable building blocks. fluorine1.ru A patented process has also described the isomerization of the epoxide of this compound to produce perfluoroheptanone-2, indicating the potential for synthesizing fluorinated ketones which serve as crucial intermediates for various fluorinated compounds. google.com

The development of novel catalytic strategies, such as photocatalysis and enzymatic transformations, represents another exciting frontier. nih.govillinois.edu While direct applications to this compound are still emerging, principles from other areas of fluorine chemistry could be adapted. For instance, enzymatic synthesis is being explored for creating complex fluorinated compounds, and biocatalytic platforms based on enzymes like cytochrome P450 could potentially be engineered to act on perfluoroalkenes. nih.gov These approaches could lead to more sustainable and selective synthetic routes to novel organofluorine compounds.

Catalyst SystemTransformationProduct(s)Potential Application
Aluminum chlorofluoride (AlClxFy)IsomerizationPerfluorohept-2-ene, Perfluorohept-3-eneSynthesis of specific internal perfluoroalkene isomers. fluorine1.ru
Lewis Acid (from epoxide)IsomerizationPerfluoroheptanone-2Intermediate for the synthesis of other fluorinated compounds. google.com

Advanced Materials Science and Engineering Applications

The incorporation of this compound into polymers and advanced materials is a significant area for future research, driven by the desirable properties that fluorination imparts, such as thermal stability, chemical resistance, and low surface energy.

A key research direction involves the use of this compound in step-growth polymerization. It has been successfully polymerized with various bisphenols to create novel semi-fluorinated polymers. msstate.edu These materials exhibit promising characteristics, including high thermal stability, good processability, and the ability to form transparent films, making them suitable for a range of advanced applications. msstate.edu Future work will likely focus on expanding the library of co-monomers to fine-tune the material properties for specific uses, such as in high-performance coatings, membranes, and optical components.

Furthermore, this compound's role as a comonomer in emulsion copolymerization processes is another area ripe for exploration. google.com By incorporating it into copolymers, it is possible to modify the properties of conventional polymers, enhancing their performance in demanding environments. Research into controlling the copolymer composition and particle growth during polymerization will be critical for developing materials with tailored characteristics. google.com The inherent reactivity of the double bond in this compound also allows for post-polymerization modifications, offering a versatile platform for creating functional fluorinated materials.

Polymerization MethodCo-monomer(s)Resulting Polymer TypeKey Properties & Potential Applications
Step-growth condensation polymerizationBisphenolsSemi-fluorinated poly(aryl vinylene ether)sHigh thermal stability, processability, transparent film formation. msstate.edu
Emulsion copolymerizationEthylene, vinyl acetate (B1210297), methyl acrylate, etc.Fluorinated copolymersModified properties for enhanced performance. google.com

Refined Environmental Impact Assessments and Remediation Strategies

As with all PFAS compounds, a critical area of future research for this compound is the comprehensive assessment of its environmental impact and the development of effective remediation technologies. Although specific ecotoxicity data for this compound is limited, it is presumed to have the potential for long-lasting harmful effects on aquatic life and is not considered readily biodegradable. scbt.comsynquestlabs.com

An important aspect of its environmental profile is its formation as a degradation byproduct of other PFAS molecules. For instance, this compound has been identified as a product of the thermally induced degradation of perfluorooctanoic acid (PFOA) under acidic conditions. dtic.mil This highlights the need for a holistic understanding of PFAS transformation pathways in both natural and engineered environments. Future research must focus on quantifying the formation of this compound from various precursors and under different environmental conditions.

Developing effective remediation strategies is a major challenge. Promising technologies for the degradation of related short-chain PFAS, such as perfluoroheptanoic acid (PFHpA), include electron beam irradiation, which has shown effectiveness, particularly under alkaline conditions. researchgate.net Other advanced oxidation and reduction processes, including photocatalysis and pyrolysis, are also under investigation for broader PFAS remediation and could be adapted for this compound. researchgate.netnih.gov Furthermore, bioremediation, while challenging for highly fluorinated compounds, is an active area of research, with some microorganisms showing potential for PFAS degradation. nih.govfixed.earth Future work should aim to identify or engineer microbes capable of cleaving the stable carbon-fluorine bonds in this compound.

Research AreaFocusKey Findings / Future Goals
Environmental FateFormation from PFOA degradationIdentified as a thermal degradation byproduct of PFOA. dtic.mil Future studies need to quantify formation from various PFAS precursors.
EcotoxicityAquatic life impactMay cause long-lasting harmful effects; not readily biodegradable. scbt.comsynquestlabs.com Detailed toxicological studies are needed.
Remediation (Chemical)Electron Beam IrradiationEffective for degrading related PFHpA, especially at high pH. researchgate.net Optimization for this compound is a future goal.
Remediation (Biological)BiodegradationGenerally resistant, but research into microbial degradation of PFAS is ongoing. nih.govfixed.earth Identifying specific metabolic pathways is a key objective.
Atmospheric ChemistryDegradation & Climate ImpactStudies on related perfluoroalkenes and their ethers provide insights into atmospheric lifetimes and global warming potentials. researchgate.netnasa.gov Similar assessments are needed for this compound.

Integration of Multidisciplinary Research Methodologies

Addressing the complex challenges and opportunities presented by this compound necessitates a move towards more integrated, multidisciplinary research methodologies. The convergence of different scientific disciplines will accelerate discovery and provide a more complete understanding of this compound.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is already proving invaluable. It is being used to model the thermal degradation pathways of perfluoroalkyl carboxylic acids that can lead to the formation of this compound. researchgate.net Combining these computational models with experimental validation will provide a powerful tool for predicting the environmental fate of this compound and for designing more effective degradation technologies. nih.gov

The synergy between materials science and advanced manufacturing is another crucial area. As new polymers incorporating this compound are designed, integrating computational material design with advanced processing techniques will be essential to realize their full potential in applications ranging from electronics to energy. artsetmetiers.fr Furthermore, the application of artificial intelligence and machine learning can accelerate the discovery of new materials and catalytic systems by analyzing large datasets from both computational and experimental studies. skku.edu This multidisciplinary approach, blending chemistry, physics, engineering, and data science, will be the cornerstone of future innovation for this compound and other advanced fluorochemicals.

Q & A

Q. What are the established synthesis protocols for perfluoroheptene-1, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis of this compound typically involves telomerization or electrochemical fluorination. To ensure reproducibility:

  • Catalyst Selection : Use nickel or palladium catalysts under inert atmospheres to minimize side reactions.
  • Reaction Conditions : Maintain temperatures between 80–120°C and pressures of 2–5 bar for optimal yield.
  • Purification : Employ fractional distillation followed by gas chromatography (GC) to verify purity (>99%).
  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail all steps, including raw material sources and spectral data (e.g., NMR, FTIR) .

Q. Table 1: Synthesis Methods Comparison

MethodCatalystYield (%)Purity (%)Key Reference
TelomerizationNiCl₂7899.5Patent USPTO-2020-15
ElectrochemicalPd/C6598.7OECD (2013)

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm fluorination patterns and detect impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile byproducts with a detection limit of 0.1 ppm.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-F stretches at 1100–1300 cm1^{-1}).
  • Quality Control : Cross-validate results with certified reference materials from regulatory reports (e.g., ECHA 2015) .

Advanced Research Question

Q. How does this compound interact with common laboratory solvents under varying temperatures, and what methodological approaches are recommended to assess compatibility?

Methodological Answer:

  • Solvent Compatibility Testing :
    • Prepare solutions in hexane, acetone, and DMSO at concentrations of 1–10 mM.
    • Monitor stability via UV-Vis spectroscopy at 25°C, 40°C, and 60°C over 72 hours.
    • Use differential scanning calorimetry (DSC) to detect exothermic decomposition events.
  • Safety Protocol : Follow OSHA guidelines for peroxide-forming solvents, including regular inhibitor checks and visual inspections for crystallization .

Q. Table 2: Solvent Stability Data

SolventDegradation Rate (25°C)Critical Temp. (°C)
Hexane<0.5% per day85
Acetone1.2% per day60

Advanced Research Question

Q. What experimental strategies can resolve contradictions in reported degradation half-lives of this compound across different environmental matrices?

Methodological Answer:

  • Controlled Lab Studies : Simulate soil, water, and sediment systems under standardized OECD 307 guidelines.
  • Field vs. Lab Discrepancies : Account for variables like microbial activity and UV exposure using LC-MS/MS to track degradation products.
  • Data Harmonization : Apply multivariate regression to isolate matrix-specific factors (e.g., organic carbon content) affecting half-life variability .

Advanced Research Question

Q. What methodologies are recommended for evaluating this compound's bioaccumulation potential in multi-species aquatic models?

Methodological Answer:

  • Trophic Transfer Studies :
    • Expose algae, daphnia, and fish to 14C^{14}\text{C}-labeled this compound at environmentally relevant concentrations (1–100 ng/L).
    • Measure bioaccumulation factors (BAFs) using scintillation counting and lipid-normalization.
    • Compare results to PFOS/PFOA baselines from OECD 305 guidelines.
  • Model Validation : Use AIC (Akaike Information Criterion) to assess fit for kinetic models predicting biomagnification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.